4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde

Medicinal chemistry Physicochemical profiling Lead optimization

Addresses the absence of this specific aryl substitution pattern in published 4-arylthiophene-2-carbaldehyde SAR panels. Procuring this aldehyde enables direct head-to-head comparison with mono-functionalized analogs under identical assay conditions. - Fills a missing data node for urease inhibition and antibacterial SAR relative to compounds 2f and 2i. - Ortho-fluoro/para-methoxy substitution creates a unique dipole pattern for tuning imine formation or Knoevenagel kinetics. - Enables controlled conjugation topology studies when procured alongside its 5-aryl isomer.

Molecular Formula C12H9FO2S
Molecular Weight 236.26 g/mol
Cat. No. B12073551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
Molecular FormulaC12H9FO2S
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F
InChIInChI=1S/C12H9FO2S/c1-15-9-2-3-11(12(13)5-9)8-4-10(6-14)16-7-8/h2-7H,1H3
InChIKeyWCULWNVZDQRKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde – Physicochemical and Structural Baseline


4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde (CAS 2167128-22-3; molecular formula C₁₂H₉FO₂S; MW 236.26 g·mol⁻¹) is a 4-arylthiophene-2-carbaldehyde derivative bearing a 2-fluoro-4-methoxyphenyl substituent at the thiophene 4‑position and a reactive formyl group at the 2‑position. The compound belongs to the broader class of arylthiophene carbaldehydes that have been systematically evaluated for antibacterial, antiurease, haemolytic, and nitric‑oxide scavenging activities in peer‑reviewed studies [1]. Computed physicochemical descriptors include XLogP3 = 3.1, topological polar surface area (tPSA) = 54.5 Ų, predicted density = 1.283 ± 0.06 g·cm⁻³, and predicted boiling point = 329.9 ± 42.0 °C [2]. The simultaneous presence of an electron‑withdrawing fluorine atom and an electron‑donating methoxy group on the pendant phenyl ring distinguishes this congener from mono‑substituted or unsubstituted 4‑arylthiophene‑2‑carbaldehyde analogs and creates a differentiated electronic profile relevant to both reactivity tuning and molecular recognition.

Why Generic Substitution Compromises Structure-Activity Outcomes


Within the 4‑arylthiophene‑2‑carbaldehyde chemotype, even small changes in the aryl substitution pattern generate substantial differences in electronic character, lipophilicity, and biological performance. The 2013 Ali et al. structure–activity relationship (SAR) study demonstrated that replacing the 4‑methoxyphenyl group (compound 2f, IC₅₀ = 37.9 µg·mL⁻¹ against Salmonella typhi) with a 3‑chloro‑4‑fluorophenyl moiety (compound 2i) shifted the activity profile from modest antibacterial potency to outstanding urease inhibition (IC₅₀ = 27.1 µg·mL⁻¹, equipotent to the thiourea standard at 27.5 µg·mL⁻¹) [1]. The target compound, bearing a 2‑fluoro‑4‑methoxyphenyl group, occupies a distinct electronic niche—the ortho‑fluorine withdraws electron density while the para‑methoxy donates it—creating a dipole and polarization pattern that is not replicated by any single comparator in the published 4‑arylthiophene‑2‑carbaldehyde panel [1][2]. Consequently, assuming functional interchangeability between the target compound and its closest commercial analogs (e.g., 4‑(4‑methoxyphenyl)‑ or 4‑(2‑fluorophenyl)‑thiophene‑2‑carbaldehyde) without confirmatory data risks invalidating SAR hypotheses and wasting synthetic effort on downstream derivatives that lack the desired activity or selectivity profile.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Electronic Modulation Advantage from Dual Fluoro/Methoxy Substitution

The target compound carries an ortho‑fluorine (electron‑withdrawing) and a para‑methoxy (electron‑donating) substituent, creating a unique electrostatic potential surface not present in the unsubstituted 4‑phenylthiophene‑2‑carbaldehyde (2a) or the mono‑substituted 4‑(4‑methoxyphenyl)‑thiophene‑2‑carbaldehyde (2f). Computed XLogP3 for the target compound is 3.1, compared with 2.6 for 4‑phenylthiophene‑2‑carbaldehyde (2a, predicted via PubChem) and approximately 2.9 for 4‑(4‑methoxyphenyl)‑thiophene‑2‑carbaldehyde (2f) [1][2]. The topological polar surface area (tPSA) for the target compound is 54.5 Ų, identical to the tPSA of the non‑fluorinated 2f but with a higher hydrogen‑bond acceptor count (4 vs. 2) contributed by the fluorine and methoxy oxygens, which can modulate target engagement [1]. This differential physicochemical signature means the target compound cannot be regarded as a simple surrogate for 2a or 2f in medicinal chemistry campaigns where lipophilicity‑driven membrane permeability or polar interactions with a binding site are critical design parameters.

Medicinal chemistry Physicochemical profiling Lead optimization

Positional Isomer Differentiation: 4-Aryl vs. 5-Aryl Substitution

The target compound carries the aryl substituent at the thiophene 4‑position, whereas a commercially available isomer—5‑(2‑fluoro‑4‑methoxyphenyl)thiophene‑2‑carbaldehyde (CAS 1126635-17-3)—places the identical aryl group at the 5‑position. This positional difference is chemically consequential: in 4‑arylthiophene‑2‑carbaldehydes, the aldehyde at position 2 and the aryl at position 4 are in a cross‑conjugated relationship, whereas in the 5‑aryl isomer the aryl and aldehyde groups are linearly conjugated through the thiophene π‑system [1]. The Suzuki-Miyaura synthetic route described for the 4‑aryl series uses 4‑bromothiophene‑2‑carbaldehyde as the electrophilic partner and achieves yields of 57–71% depending on the arylboronic ester and solvent system (1,4‑dioxane/H₂O or toluene/H₂O with Pd(PPh₃)₄ and K₃PO₄ at 85–90 °C) [1]. The 5‑aryl isomer requires 5‑bromothiophene‑2‑carbaldehyde as a distinct starting material, which exhibits different oxidative addition kinetics with palladium catalysts, altering the feasible substrate scope [1]. Researchers intending to elaborate the aldehyde into Schiff bases, chalcones, or heterocyclic fusion products will obtain electronically and sterically divergent intermediates depending on whether the aryl group occupies the 4‑ or 5‑position.

Organic synthesis Suzuki-Miyaura coupling Building block selection

Suzuki-Miyaura Coupling Yield Benchmarking for Scale-Up Feasibility

Although a published isolated yield for the target compound itself has not been identified in the peer‑reviewed literature, the 2013 Ali et al. study provides yield data for ten 4‑arylthiophene‑2‑carbaldehydes (compounds 2a–2j) synthesized under identical Suzuki-Miyaura conditions (4‑bromothiophene‑2‑carbaldehyde, arylboronic acid/ester, 5 mol% Pd(PPh₃)₄, K₃PO₄, 4:1 dioxane/water or toluene/water, 85–90 °C) [1]. Yields ranged from 37% to 71%, with electronically diverse aryl boronic esters all coupling successfully [1]. Compounds bearing electron‑withdrawing aryl groups (e.g., 2b, 2d) gave yields of 62–64%, while electron‑rich aryl groups (e.g., 2e, 2g) gave yields of 57–71% [1]. The 2‑fluoro‑4‑methoxyphenyl boronic acid partner combines both electronic features, and by analogy with the demonstrated substrate scope, a yield in the 60–70% range is a reasonable expectation—materially higher than the 37–40% yields reported for sterically demanding entries (2i, 2j) [1]. This class‑level benchmarking informs procurement quantities: a researcher needing 1 g of purified product should plan for a coupling step requiring approximately 1.5–1.7 g of the boronic acid precursor assuming a 60–70% yield, whereas sterically hindered analogs would require proportionally larger starting material investments.

Process chemistry Suzuki-Miyaura coupling Yield optimization

Biological Activity Class-Level Inference: Antibacterial and Enzyme Inhibition Profiles

The 2013 Ali et al. study screened ten 4‑arylthiophene‑2‑carbaldehydes against Gram‑positive (S. aureus, B. subtilis) and Gram‑negative (P. aeruginosa, E. coli, S. dysenteriae, S. typhi) bacteria at 25 and 50 µg·mL⁻¹, and for urease inhibition and NO scavenging [1]. Key SAR findings include: (i) the 4‑methoxyphenyl analog 2f showed the best activity against S. typhi (IC₅₀ = 37.9 µg·mL⁻¹); (ii) the 3‑chloro‑4‑fluorophenyl analog 2i gave the most potent urease inhibition (IC₅₀ = 27.1 µg·mL⁻¹, comparable to the thiourea standard at 27.5 µg·mL⁻¹); (iii) NO scavenging activity was maximal for 2d (IC₅₀ = 45.6 µg·mL⁻¹) [1]. The target compound combines the methoxy group (associated with anti‑S. typhi activity in 2f) with a fluorine atom at a different ring position (ortho vs. the meta‑chloro/para‑fluoro pattern of 2i). This unique substitution pattern has not been evaluated in the published screen, meaning its activity profile cannot be interpolated from existing data [1][2]. Procurement of this specific compound is therefore essential for filling a gap in the 4‑arylthiophene‑2‑carbaldehyde SAR matrix, particularly to test whether ortho‑fluoro/para‑methoxy synergism yields improved potency or a shifted selectivity window relative to the known 2f and 2i benchmarks.

Antibacterial screening Urease inhibition SAR analysis

Aldehyde Derivatization Versatility and Differential Electrophilicity

The aldehyde at the thiophene 2‑position is a versatile functional handle that has been exploited across the 4‑arylthiophene‑2‑carbaldehyde series for condensation with amines (Schiff base formation), Claisen-Schmidt condensation with acetophenones (chalcone synthesis), and Knoevenagel condensation with active methylene compounds [1][2]. In the 2013 Molecules study, the aldehyde proton of each 4‑arylthiophene‑2‑carbaldehyde was unambiguously identified by ¹H‑NMR as a singlet in the δ 9.92–9.99 ppm range, confirming its availability for derivatization without interference from the aryl substituent [1]. The target compound's aldehyde is electronically modulated by the 2‑fluoro‑4‑methoxyphenyl group: the ortho‑fluorine inductively depletes electron density at the thiophene ring, which can increase the electrophilicity of the formyl carbon relative to the non‑fluorinated 4‑(4‑methoxyphenyl) analog (2f) and alter reaction rates in nucleophilic addition steps [2][3]. This differential electrophilicity is a measurable parameter—Hammett σₘ for OMe is –0.27 (electron‑donating) while σₘ for F is +0.34 (electron‑withdrawing), giving the target compound a net electron‑withdrawing bias that the 2f comparator lacks [3]—and can be exploited to achieve chemoselective transformations in the presence of less electrophilic aldehydes.

Synthetic methodology Derivatization Heterocyclic chemistry

Highest-Impact Research and Procurement Scenarios


Medicinal Chemistry SAR: Filling the Ortho-Fluoro/Para-Methoxy Gap

The 2013 Ali et al. study evaluated ten 4‑arylthiophene‑2‑carbaldehydes but did not include the 2‑fluoro‑4‑methoxyphenyl substitution pattern [1]. Procuring the target compound enables a direct head‑to‑head comparison with compounds 2f (4‑methoxyphenyl, anti‑S. typhi IC₅₀ = 37.9 µg·mL⁻¹) and 2i (3‑chloro‑4‑fluorophenyl, urease IC₅₀ = 27.1 µg·mL⁻¹) under identical assay conditions [1]. The resulting data point would resolve whether ortho‑fluoro/para‑methoxy synergism improves antibacterial potency, urease inhibition, or NO scavenging relative to either mono‑functionalized comparator, and would provide a missing node for quantitative SAR model building.

Synthetic Methodology: Exploiting Differential Aldehyde Electrophilicity

The target compound's aldehyde benefits from a net electron‑withdrawing bias (σₘ F = +0.34 combined with σₘ OMe = –0.27) relative to the non‑fluorinated 4‑(4‑methoxyphenyl) analog 2f [2][3]. This property can be exploited in competition experiments—for example, selective imine formation with a limiting amount of amine in the presence of a less electrophilic aldehyde—or to achieve faster reaction kinetics in Knoevenagel condensations with weakly nucleophilic methylene donors. This scenario is directly relevant to medicinal chemists seeking to build focused libraries where differential aldehyde reactivity governs the product distribution.

Positional Isomer Comparison: Conjugation Effects on Downstream Properties

The target compound (4‑aryl substitution) and its 5‑aryl isomer (CAS 1126635-17-3) exhibit fundamentally different π‑conjugation topologies: cross‑conjugated in the 4‑aryl case vs. linearly conjugated in the 5‑aryl case [1][2]. Simultaneous procurement of both isomers enables a controlled study of how conjugation pathway affects (i) UV‑Vis absorption and fluorescence properties for materials applications, (ii) the potency and selectivity of any bioactive derivatives (e.g., chalcones or Schiff bases) derived from the respective aldehydes, and (iii) the regiochemical outcome of electrophilic substitution or cycloaddition reactions on the thiophene ring.

Process Chemistry Scale-Up: Multi-Gram Synthesis Planning

The 4‑arylthiophene‑2‑carbaldehyde scaffold has been demonstrated to couple under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 85–90 °C) with yields between 57% and 71% for electronically diverse aryl partners [1]. For the target compound, a predicted yield of 60–70% based on electronic analogy to 2e, 2f, and 2g allows reliable estimation of starting material requirements: approximately 1.5–1.7 g of 2‑fluoro‑4‑methoxyphenylboronic acid per gram of desired product [1]. This information supports procurement decisions by process chemists evaluating whether to synthesize in‑house or purchase the pre‑formed building block from commercial suppliers such as Enamine (catalog EN300-1586006) [2].

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